1-(2-Methyl-1-butenyl)pyrrolidine

Description

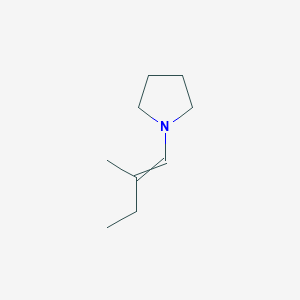

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylbut-1-enyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-3-9(2)8-10-6-4-5-7-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRISDUIJEUGGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CN1CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342257 | |

| Record name | AGN-PC-036EKC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-87-3 | |

| Record name | AGN-PC-036EKC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrrolidine Enamines

Stereoselective Approaches to Enamine Precursors

For applications requiring chiral molecules, stereoselective synthesis is paramount. In the context of 1-(2-Methyl-1-butenyl)pyrrolidine, chirality can be introduced either through the carbonyl component (2-methylbutanal) or the pyrrolidine (B122466) ring.

The development of asymmetric organocatalysis has provided powerful tools for synthesizing chiral carbonyl compounds and substituted pyrrolidines. researchgate.netnih.gov Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves highly effective organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. nih.govmdpi.com

Methods for the asymmetric synthesis of pyrrolidine scaffolds are diverse:

From Chiral Pool: L-proline is an inexpensive and readily available starting material for creating a wide range of functionalized chiral pyrrolidines. whiterose.ac.uk

Asymmetric Cycloadditions: [3+2] cycloaddition reactions involving azomethine ylides are a powerful strategy for constructing substituted pyrrolidines. tandfonline.comnih.gov

Intramolecular Reactions: Asymmetric intramolecular aza-Michael reactions have been developed to produce pyrrolidines with high stereoselectivity, often catalyzed by chiral phosphoric acids. whiterose.ac.ukcore.ac.uk

Biocatalysis: Enzymes such as laccases can be used to catalyze reactions that form highly functionalized and stereochemically complex pyrrolidine-2,3-diones. bohrium.com

These advanced methods allow for the preparation of enantioenriched pyrrolidine rings or chiral carbonyl precursors, which can then be condensed to form a chiral enamine. acs.orgnumberanalytics.com

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the formation of cyclic structures, including the pyrrolidine ring. researchgate.net This reaction typically involves a diene or enyne substrate and a transition metal catalyst, most commonly based on ruthenium (e.g., Grubbs' catalysts), to form a new double bond and close the ring.

In the context of pyrrolidine synthesis, a common strategy involves preparing a diallylamine (B93489) derivative which, upon exposure to an RCM catalyst, cyclizes to form a dehydropyrrolidine. whiterose.ac.uk This can then be hydrogenated to yield the saturated pyrrolidine scaffold. RCM has proven effective for synthesizing a variety of chiral pyrrolidine derivatives, even from substrates containing a basic nitrogen atom, under mild conditions. acs.org This methodology offers a powerful alternative for constructing the core pyrrolidine structure before its conversion into an enamine. whiterose.ac.ukuobaghdad.edu.iq

Novel Catalytic Methods in Pyrrolidine Synthesis

Beyond traditional methods, research continues to uncover novel catalytic systems for the efficient synthesis of pyrrolidines. These methods often provide access to unique substitution patterns and offer improved reaction conditions.

Recent innovations include:

Iridium Catalysis: Cp*Ir complexes have been used to catalyze the N-heterocyclization of primary amines with diols, providing a direct route to five-, six-, and seven-membered cyclic amines, including pyrrolidines, in excellent yields. organic-chemistry.org

Rhodium Catalysis: Dirhodium catalysts enable the regio- and diastereoselective synthesis of N-unprotected pyrrolidines through intramolecular nitrene insertion into C-H bonds at room temperature. organic-chemistry.org

Copper Catalysis: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a method for creating pyrrolidines with high regioselectivity. organic-chemistry.org

Gold Catalysis: Gold catalysts have been employed in the tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to produce enantioenriched pyrrolidines. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to build complex molecules. Various catalyst systems, including organocatalysts and metal catalysts like cerium(III) chloride, have been used to synthesize diverse pyrrolidine derivatives through MCRs. tandfonline.com

These cutting-edge catalytic strategies continually expand the toolbox for chemists, enabling more efficient, selective, and sustainable routes to valuable pyrrolidine scaffolds.

Transition Metal-Catalyzed Pyrrolidine Ring Construction

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sci-hub.se Catalysts based on palladium, ruthenium, and zirconium are particularly effective in constructing the pyrrolidine ring from acyclic precursors.

Palladium (Pd)-Catalyzed Synthesis: Palladium catalysts are widely used for their versatility in forming C-C and C-N bonds. sci-hub.se One prominent strategy involves the intramolecular carboamination of alkenes. For instance, γ-(N-arylamino)alkenes can react with vinyl bromides in the presence of a palladium catalyst to yield N-aryl-2-allyl pyrrolidines, often with high diastereoselectivity. nih.gov Another powerful approach is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, which produces highly functionalized pyrrolidines with excellent yield and enantioselectivity. nih.gov This method is tolerant of a wide variety of imine substrates. nih.gov The reaction is believed to proceed through a zwitterionic Pd-TMM intermediate. nih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(dba)₂ / Phosphoramidite Ligands | [3+2] Cycloaddition | Trimethylenemethane (TMM) donors, Imines (N-Boc, N-tosyl) | Substituted Pyrrolidines | High yield and enantioselectivity; tolerant of various imines. | nih.gov |

| Pd₂(dba)₃ / Tri-2-furylphosphine | Carboamination | γ-N-arylamino alkenes, Vinyl bromides | N-aryl-2-allyl pyrrolidines | High diastereoselectivity for trans-2,3 and cis-2,5 products. | nih.gov |

| Pd(OAc)₂ / O₂ / Pyridine | Intramolecular Aminopalladation | Alkenyl tosylamides | Unsaturated Pyrrolidines | Efficient cyclization without requiring a co-oxidant. | acs.org |

Ruthenium (Ru)-Catalyzed Synthesis: Ruthenium catalysts offer unique reactivity, particularly in olefin metathesis and hydrogenation reactions. Ring-closing metathesis (RCM) of chiral diallylamines is an effective method for producing enantiopure pyrrolidine derivatives. acs.org The use of second-generation Grubbs ruthenium catalysts, sometimes assisted by a Lewis acid like Ti(OⁱPr)₄, facilitates the cyclization of even basic and nucleophilic diallylamines under mild conditions. acs.org Additionally, ruthenium-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with various unsaturated partners provide a direct route to fused pyrrolidine systems. rsc.org Ru-catalyzed reductive amination has also been used to convert ω-amino fatty acids into pyrrolidines. d-nb.info

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Grubbs II Catalyst / Ti(OⁱPr)₄ | Ring-Closing Metathesis (RCM) | Chiral Diallylamines | Enantiopure Pyrrolidine Derivatives | Effective for basic and nucleophilic substrates; mild conditions. | acs.org |

| [Ru(p-cymene)Cl₂]₂ / Diphosphine Ligands | N-Heterocyclization | Primary Amines | N-Heterocycles (incl. Pyrrolidines) | Direct conversion of primary amines to cyclic secondary amines. | organic-chemistry.org |

| Cp*RuCl(cod) | Alkenylative Cyclization | Enynes | Substituted Pyrrolidines | Occurs at room temperature under ethylene (B1197577) gas. | organic-chemistry.org |

Zirconium (Zr)-Catalyzed Synthesis: Zirconium-based catalysts have emerged as effective tools in organic synthesis due to their low toxicity and versatility. rsc.org A Zr-catalyzed reaction of ethylmagnesium chloride (EtMgCl) with imines can generate C,N-dimagnesiated intermediates, which can be trapped to form pyrrolidines. organic-chemistry.org More recently, a direct Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles has been developed using N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. acs.org This method is noted for the stability of its products and its tolerance of a wide array of functional groups. acs.org The proposed mechanism involves a Zr-catalyzed Knoevenagel condensation followed by an intramolecular cyclization. acs.org

Cascade Reactions and Multicomponent Reactions for Pyrrolidine Derivatives

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like pyrrolidine derivatives in a single operation. acs.orgcitedrive.com These processes are atom- and step-economical, minimizing waste and purification steps by combining multiple transformations in one pot without isolating intermediates. citedrive.comrasayanjournal.co.in

MCRs have become a primary method for synthesizing pyrrolidine derivatives. citedrive.com A common and powerful approach is the [3+2] cycloaddition reaction involving azomethine ylides, which can be generated in situ from the reaction of an α-amino acid with an aldehyde or ketone. tandfonline.comrsc.org These 1,3-dipoles then react with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. tandfonline.com

Recent advancements have focused on developing novel MCRs under various conditions, including the use of different catalysts, ultrasound or microwave irradiation, and green solvents like water. tandfonline.comcitedrive.comrasayanjournal.co.in For example, a three-component cascade reaction of a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) in water, mediated by tetra-n-butylammonium bromide (TBAB), can produce highly functionalized pyrrolidines in good yields. rasayanjournal.co.in

Cascade reactions often combine different catalytic systems to achieve sequential transformations. A notable example is the combination of organocatalysis and gold catalysis in a one-pot nitro-Mannich/hydroamination cascade. nih.govacs.orgrsc.org This approach yields trisubstituted pyrrolidine derivatives with excellent diastereoselectivity and enantioselectivity. nih.govacs.org Similarly, combining platinum catalysis with a Brønsted acid enables the synthesis of pyrrolidine derivatives through a cascade involving cycloisomerization followed by a nucleophilic addition. nih.gov

| Reaction Type | Key Components/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Three-Component Cascade | Primary amine, Acetylene dicarboxylate, Formaldehyde, TBAB, Water | Functionalized Pyrrolidines | Environmentally benign; uses water as a solvent. | rasayanjournal.co.in |

| Nitro-Mannich/Hydroamination Cascade | Organocatalyst, Gold(I) catalyst | Enantioenriched Trisubstituted Pyrrolidines | One-pot synthesis with high diastereo- and enantioselectivity. | nih.govacs.org |

| Asymmetric Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, Silane reagent, TiCl₄ | Highly Substituted Pyrrolidines | Constructs up to three stereocenters in a single operation. | nih.gov |

| Cycloisomerization/Nucleophilic Addition Cascade | Platinum catalyst, Triflic acid (Brønsted acid) | Pyrrolidine Derivatives | Relay catalysis combining transition metal and acid catalysis. | nih.gov |

Chemoenzymatic and Biocatalytic Routes to Pyrrolidine Cores

Biocatalysis offers significant advantages for chemical synthesis, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. nih.gov Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical synthesis, are particularly powerful for creating chiral molecules like pyrrolidine derivatives. acs.orgnih.gov

Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) are frequently used to synthesize chiral pyrrolidines. acs.org For example, the asymmetric reduction of N-protected-3-pyrrolidinone using a KRED can produce the corresponding chiral 3-hydroxypyrrolidine with high enantiomeric excess. acs.org Similarly, ATAs can be used for the stereoselective transamination of the same ketone to yield chiral 3-aminopyrrolidine. acs.org An enzymatic dynamic kinetic resolution (DKR) of a keto ester has been successfully applied to produce a syn-1,2-amino alcohol, a key precursor for a cis-2,5-disubstituted pyrrolidine, with excellent enantiomeric and diastereomeric purity. researchgate.net

A one-pot photoenzymatic synthesis route has been developed that combines photochemical oxyfunctionalization with a stereoselective enzymatic step. acs.org This method allows for the conversion of simple starting materials like pyrrolidine into valuable chiral N-Boc-protected 3-amino- or 3-hydroxypyrrolidines. The initial photochemical step introduces a carbonyl group at a distal C-H position, which is then converted stereoselectively by either a KRED or an ATA. acs.org This approach demonstrates a mild and operationally simple workflow for asymmetric synthesis. acs.org

Mechanistic Investigations into Pyrrolidine Enamine Reactivity

Fundamental Nucleophilicity of the Enamine α-Carbon

Enamines, such as 1-(2-Methyl-1-butenyl)pyrrolidine, derive their nucleophilic character from the interaction between the nitrogen lone pair and the double bond. makingmolecules.com This interaction enhances the electron density at the α-carbon, making it a potent nucleophile. libretexts.org The use of cyclic secondary amines, like pyrrolidine (B122466), is common as they tend to form more nucleophilic enamines compared to their acyclic counterparts. makingmolecules.com

Resonance Hybrid Contributions and Electron Density Distribution

The nucleophilicity of the α-carbon in this compound can be rationalized through resonance theory. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the double bond, creating a resonance structure with a negative charge on the α-carbon and a positive charge on the nitrogen atom, which forms an iminium ion. libretexts.org This resonance hybrid illustrates the increased electron density at the α-carbon, thereby explaining its propensity to attack electrophiles. libretexts.org

Computational studies, often employing density functional theory (DFT), have been used to model the electron density distribution in pyrrolidine enamines. ub.eduethz.ch These studies help in understanding the geometric and electronic factors that influence enamine stability and reactivity. ub.edu The degree of p-π overlap between the nitrogen lone pair and the double bond is crucial; greater overlap leads to higher electron density at the β-carbon and can be correlated with the chemical shift of the vinylic proton in NMR spectroscopy. cambridge.org

Comparison of Reactivity with Enolate Equivalents

Enamines are considered synthetic equivalents of enolates and offer several advantages. libretexts.org They are neutral molecules that are generally easier to prepare and handle than enolates, which are negatively charged and require strong bases for their formation. libretexts.orgmasterorganicchemistry.com This often prevents issues with overreaction that can occur with enolates. libretexts.org

The reactivity of enamines has been quantitatively compared to other nucleophiles using scales like the Mayr Reactivity Scale. masterorganicchemistry.com For instance, the pyrrolidine enamine of cyclohexanone (B45756) exhibits a nucleophilicity that is approximately 15 orders of magnitude greater than that of 1-methylcyclohexene. masterorganicchemistry.com While enamines are more reactive than enols and silyl (B83357) enol ethers, they are generally less reactive than charged species like enolates. makingmolecules.com The choice between using an enamine or an enolate often depends on the specific transformation and the desired level of reactivity and selectivity. nih.gov

The Stork Enamine Reaction: Mechanistic Depth and Scope

Alkylation Reactions: Regioselectivity and Stereoselectivity with Diverse Electrophiles (e.g., Alkyl Halides, Michael Acceptors)

Enamines readily undergo SN2 reactions with reactive alkyl halides. libretexts.org The α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an iminium salt, which is then hydrolyzed to the α-alkylated carbonyl compound. youtube.com The reaction works well with activated electrophiles such as benzylic, allylic, and α-carbonyl halides. wikipedia.org However, reactions with less reactive, nonactivated alkyl halides often result in lower yields. wikipedia.org

The regioselectivity of the alkylation is influenced by the substitution pattern of the enamine. Enamines tend to form with the double bond on the more substituted side of the ketone. youtube.com The stereoselectivity of these reactions has also been a subject of investigation, with factors such as the structure of the enamine and the reaction conditions playing a crucial role. wikipedia.orgacs.org For instance, the use of chiral amines can lead to enantioselective alkylation. acs.org

Acylation Reactions: Formation of β-Dicarbonyls

Enamines can also react with acyl halides in a process known as Stork acylation. wikipedia.org The mechanism is similar to alkylation, where the nucleophilic α-carbon of the enamine attacks the electrophilic carbonyl carbon of the acyl halide. libretexts.org Subsequent hydrolysis of the resulting iminium salt yields a β-dicarbonyl compound, specifically a 1,3-diketone. wikipedia.org

Michael Additions (Conjugate Additions) to α,β-Unsaturated Systems

Enamines are effective nucleophiles in Michael additions, also known as conjugate additions, to α,β-unsaturated carbonyl compounds. masterorganicchemistry.compressbooks.pub In this reaction, the enamine adds to the β-carbon of the Michael acceptor, a process driven by the electrophilicity of this position due to resonance with the carbonyl group. pressbooks.pubwikipedia.org This addition leads to the formation of a new carbon-carbon bond and, after hydrolysis of the intermediate enamine, yields a 1,5-dicarbonyl compound. libretexts.orglibretexts.org

The reaction is thermodynamically controlled, and the use of enamines provides a milder alternative to the use of enolates for Michael additions. organic-chemistry.org The choice of the secondary amine, such as pyrrolidine, is significant as it influences the nucleophilicity and reactivity of the resulting enamine. acs.org The mechanism involves the attack of the enamine on the β-carbon of the α,β-unsaturated system, followed by proton transfer and hydrolysis of the iminium ion. makingmolecules.com

Interactive Data Table: Reactivity of this compound in Stork Enamine Reactions

| Reaction Type | Electrophile | Product Type | Key Features |

| Alkylation | Alkyl Halides (e.g., Benzyl bromide, Allyl chloride) | α-Alkylated Carbonyl | High reactivity with activated halides. wikipedia.org |

| Acylation | Acyl Halides (e.g., Acetyl chloride) | β-Dicarbonyl (1,3-Diketone) | Forms a new C-C bond at the α-position. wikipedia.org |

| Michael Addition | α,β-Unsaturated Ketones (e.g., Methyl vinyl ketone) | 1,5-Dicarbonyl Compound | Conjugate addition to the β-carbon. libretexts.orglibretexts.orgmasterorganicchemistry.com |

Kinetic vs. Thermodynamic Control in Michael Additions

The Michael addition, or conjugate addition, of an enamine to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. msu.edumasterorganicchemistry.com For an unsymmetrical ketone or aldehyde precursor, such as 2-methylbutanal that forms this compound, the possibility of forming regioisomeric products arises, governed by either kinetic or thermodynamic control.

Under kinetic control, the reaction product that is formed fastest predominates. chemistrysteps.commasterorganicchemistry.com This is typically achieved at lower temperatures, with a strong, sterically hindered base for deprotonation in the case of enolate formation, and aprotic solvents. hbni.ac.in The kinetic product results from the deprotonation of the least sterically hindered α-proton, leading to the less substituted, but more rapidly formed, enamine. hbni.ac.in

Conversely, thermodynamic control leads to the most stable product. chemistrysteps.commasterorganicchemistry.com This is favored by higher temperatures, weaker bases, and protic solvents, which allow for equilibration between the possible products. masterorganicchemistry.com The thermodynamic enamine is the more substituted one, as increased substitution on the double bond enhances its stability. acs.org In the context of the Michael addition of this compound, the initial enamine itself is the more substituted (thermodynamic) isomer. Subsequent reaction with a Michael acceptor will lead to an iminium ion intermediate, which upon hydrolysis yields the final 1,5-dicarbonyl compound. masterorganicchemistry.com

The balance between kinetic and thermodynamic control in the Michael additions of enamines derived from α-branched aldehydes can be complex. ethz.ch Computational studies on pyrrolidine enamines have suggested that the energy differences between various conformers can be small, and the origin of regio- and stereoselectivity may not be solely explained by the thermodynamic stability of the enamine isomers. researchgate.net

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control in Michael Additions

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaOEt) |

| Solvent | Aprotic | Protic |

| Product | Less substituted, faster-forming isomer | More substituted, more stable isomer |

Intramolecular Cyclization Reactions Involving Enamines

Enamines are versatile intermediates for the construction of cyclic systems through intramolecular reactions. The inherent nucleophilicity of the enamine double bond allows it to attack an electrophilic center within the same molecule, leading to the formation of a new ring. Pyrrolidine enamines, in particular, have been widely used in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids.

One common strategy involves the intramolecular alkylation of enamines. mdpi.com An enamine bearing a tethered leaving group can undergo cyclization to form a bicyclic iminium salt, which can then be hydrolyzed to the corresponding cyclic ketone. The success of these cyclizations is often dependent on the length of the tether and the nature of the electrophilic partner.

For instance, the intramolecular cyclization of enamines derived from amino acids has been shown to be an effective method for the synthesis of substituted pyrroles. acs.org The reaction proceeds via an intramolecular cyclocondensation, and yields can be significantly improved using microwave irradiation compared to conventional heating. acs.org

Table 2: Intramolecular Cyclization of Enamines Derived from Amino Acids

| Entry | Amino Acid Precursor | R¹ Group | Product | Yield (Conventional) | Yield (Microwave) |

| 1 | L-Phenylalanine methyl ester | CH₂Ph | 1-(4-hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethan-1-one | 23% | 86% |

| 2 | L-Tyrosine methyl ester | CH₂(4-PhOH) | 1-(4-hydroxy-5-(4-hydroxybenzyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 24% | 82% |

| 3 | L-Tryptophan methyl ester | CH₂(3-1H-indolyl) | 1-(4-hydroxy-2-methyl-5-(1H-indol-3-ylmethyl)-1H-pyrrol-3-yl)ethan-1-one | 22% | 77% |

Data adapted from a study on the synthesis of tetrasubstituted pyrroles via intramolecular cyclization of enamine-type Schiff bases. acs.org

Iodine-mediated intramolecular cyclization of enamines has also been developed as a powerful tool for the synthesis of indole (B1671886) derivatives. acs.org This reaction likely proceeds through the formation of a three-membered iodonium (B1229267) intermediate, followed by an intramolecular electrophilic aromatic substitution.

Radical Pathways in Enamine Chemistry

In addition to their nucleophilic character, enamines can also participate in radical reactions. Single-electron transfer (SET) from the electron-rich enamine to a suitable oxidant can generate an enamine radical cation. researchgate.netacs.orgnih.gov This reactive intermediate can then undergo a variety of transformations, including intramolecular cyclizations.

The α-aminoalkyl radical, formed upon radical addition to the enamine, is a key intermediate in these pathways. acs.org For example, the radical cyclization of dichloroacetamide-tethered ketones can be initiated by the in-situ formation of a pyrrolidine enamine. acs.orgacs.org The subsequent intramolecular addition of a carbamoylchloromethyl radical to the enamine, followed by oxidation of the resulting α-aminoalkyl radical, leads to a bicyclic product. acs.org

The reactivity of enamine radical cations has been a subject of interest. It has been shown that these species can be more reactive towards radical addition than the corresponding neutral α-imino radicals. chinesechemsoc.org The cyclization of nucleophilic cyclic enamines via radical pathways often proceeds with high regio- and stereoselectivity. orgoreview.com For instance, radical additions to tetrahydropyridines (cyclic enamines) have been shown to proceed in a 5-exo-trig fashion. orgoreview.com

Table 3: Radical Cyclization of Tetrahydropyridines

| Entry | Substrate | R Group | Product | Yield (%) |

| 1 | 12a | H | 13a | 70 |

| 2 | 12b | Me | 13b | 75 |

| 3 | 12c | Ph | 13c | 80 |

| 4 | 12d | 2-thienyl | 13d | 72 |

Data adapted from a study on the divergent radical and Pd-catalyzed cyclizations of nucleophilic cyclic enamines. orgoreview.com

Hydrolysis Mechanisms and Regeneration of Carbonyl Compounds

The hydrolysis of enamines to regenerate the parent carbonyl compound and the secondary amine is a crucial step in many synthetic sequences, such as the Stork enamine alkylation. masterorganicchemistry.com This reaction is typically carried out under acidic conditions. masterorganicchemistry.comemerginginvestigators.org

The mechanism of enamine hydrolysis involves a series of reversible steps: masterorganicchemistry.comiu.eduscholaris.ca

Protonation: The reaction is initiated by the protonation of the enamine at the β-carbon. This step is often rate-determining and leads to the formation of a resonance-stabilized iminium ion.

Nucleophilic Attack by Water: The electrophilic carbon of the iminium ion is then attacked by a water molecule, forming a carbinolamine intermediate.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, making the amino group a better leaving group.

Elimination of the Amine: The lone pair of electrons on the hydroxyl oxygen assists in the elimination of the neutral secondary amine, regenerating a carbonyl group and forming an oxonium ion.

Deprotonation: Finally, deprotonation of the oxonium ion by a water molecule or the liberated amine yields the neutral carbonyl compound and regenerates the acid catalyst.

The rate of hydrolysis can be influenced by several factors, including the structure of the enamine. Sterically hindered enamines, such as this compound, may exhibit different hydrolysis rates compared to less substituted enamines. iu.edu Studies on the hydrolysis of enaminones have shown that enamines derived from cyclic 1,3-dicarbonyl compounds are significantly more stable than their acyclic counterparts.

Table 4: Key Steps in the Hydrolysis of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the β-carbon | Iminium ion |

| 2 | Attack by water | Carbinolamine |

| 3 | Proton transfer | Protonated carbinolamine |

| 4 | Elimination of pyrrolidine | Protonated 2-methylbutanal |

| 5 | Deprotonation | 2-Methylbutanal |

Computational and Theoretical Studies of Pyrrolidine Enamines

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into enamine reactivity and structure. These methods allow for the precise calculation of electronic properties and the mapping of reaction pathways.

Density Functional Theory (DFT) is a workhorse of computational chemistry, widely used to study pyrrolidine (B122466) enamines. By approximating the electron density of a molecule, DFT can accurately predict its geometric and electronic structure. Functionals such as B3LYP and M06-2X are commonly employed. The M06-2X functional, in particular, is often chosen for its reliability in calculating reaction energies and barrier heights acs.orgnih.govacs.orgub.edu.

These calculations are typically paired with Pople-style basis sets, such as 6-311+G(d,p), which provide a flexible description of the electron distribution acs.orgacs.orgub.edu. DFT methods have been successfully used to optimize the geometries of enamine conformers, calculate their relative stabilities, and model the transition states of their reactions acs.orgnih.gov. For instance, studies on various pyrrolidine derivatives use DFT to determine optimized structures and their corresponding energies, providing a foundational understanding of the molecule's potential energy surface ub.eduub.edu. The choice of functional and basis set is critical, and results are often benchmarked against higher-level methods to ensure accuracy acs.orgethz.ch.

Table 1: Commonly Used DFT Methods for Pyrrolidine Enamine Studies

| Method/Functional | Basis Set | Application |

|---|---|---|

| M06-2X | 6-311+G(d,p) | Calculation of reaction energies and transition state barriers acs.orgub.edu |

| B3LYP | 6-31G(d) | Geometry optimization and initial energy calculations ub.edu |

This table is interactive. You can sort and filter the data.

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity. Proposed as an alternative to the Frontier Molecular Orbital (FMO) theory, MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. This theory has been successfully applied to various organic reactions, including the cycloadditions that enamines participate in.

Within the MEDT framework, the analysis of the conceptual DFT indices, such as electrophilicity and nucleophilicity, derived from the electron density, helps in rationalizing the observed reactivity and selectivity. The flow of electron density along the reaction pathway is meticulously studied to understand how and why bonds are formed and broken. This approach provides a more intuitive and detailed picture of the molecular mechanism, moving beyond simple orbital symmetry rules.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of enamines and the spatial arrangement of their orbitals (stereoelectronics) have a profound impact on their reactivity. Computational methods are essential for exploring the subtle conformational preferences that dictate reaction outcomes.

A key structural feature of pyrrolidine enamines is the non-planar geometry of the nitrogen atom. Instead of a perfect sp² hybridization, the nitrogen atom is slightly pyramidal. The degree of this pyramidalization and, crucially, its direction, significantly influences the enamine's reactivity rsc.orgrsc.org. Stereoelectronic theory suggests that for maximum nucleophilicity, the nitrogen lone pair (n) must have optimal overlap with the C=C π-system (n→π* overlap) rsc.orgulaval.ca.

Computational studies have revealed that the enamine nitrogen can pyramidalize in two primary directions relative to the substituent on the adjacent carbon (Cα):

Endo-pyramidalization: The nitrogen lone pair is on the same side as the Cα-substituent.

Exo-pyramidalization: The nitrogen lone pair is on the opposite side of the Cα-substituent.

Studies combining DFT calculations, NMR spectroscopy, and kinetic experiments have shown that endo-pyramidalized enamines are significantly more reactive rsc.orgresearchgate.net. This is because the exo conformation presents greater steric hindrance to an incoming electrophile, which must approach anti-periplanar to the nitrogen lone pair rsc.orgresearchgate.net. The pyrrolidine ring is conformationally more flexible than smaller rings like azetidine, leading to a lower degree of pyramidalization and a preference for the more reactive endo form rsc.orgrsc.orgresearchgate.net.

Table 2: Calculated Pyramidalization in Enamines Derived from Cyclic Amines

| Cyclic Amine | Degree of Pyramidalization (Δ in Å) | Endo:Exo Ratio | Relative Reactivity |

|---|---|---|---|

| Azetidine (4-membered) | 0.42 | >100:1 (Endo) | Less Reactive |

| Pyrrolidine (5-membered) | 0.23 | 83:17 (Endo) | Most Reactive |

| Piperidine (B6355638) (6-membered) | 0.30 | 22:78 (Exo) | Least Reactive |

Data sourced from computational studies on model enamines. The degree of pyramidalization (Δ) measures the height of the nitrogen atom above the plane defined by its three substituents. rsc.orgresearchgate.net

This table is interactive. You can sort and filter the data.

The rotation around the N–C(sp²) single bond gives rise to two main conformers: s-trans (where the C=C bond is anti to the pyrrolidine ring) and s-cis (where it is syn). It was once hypothesized that the stereochemical outcome of enamine reactions was dictated by a large thermodynamic preference for one of these conformers. However, rigorous computational analyses have challenged this view ethz.ch.

High-level calculations, validated against experimental data, show that for many aldehyde- and ketone-derived enamines, the energy difference between the s-cis and s-trans conformers is quite small, often less than 1 kcal/mol nih.govethz.chethz.ch. This implies that both conformers are significantly populated at room temperature and can participate in reactions ethz.ch. The stereoselectivity, therefore, cannot be explained simply by the ground-state stability of the enamine conformers. Instead, it is the relative energies of the transition states arising from each conformer that determine the final product distribution nih.govacs.org.

Table 3: Calculated Relative Energies of Pyrrolidine Enamine Conformers

| Enamine System | Conformer | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG°, kcal/mol) |

|---|---|---|---|

| Propanal + (S)-2-Methylpyrrolidine | s-trans | 0.0 | 0.0 |

| s-cis | +0.2 | +0.6 |

Calculated for a model reaction system. The small energy gap indicates that both conformers are accessible. nih.gov

This table is interactive. You can sort and filter the data.

Transition State Modeling and Energy Profiles

The elucidation of reaction mechanisms and the origin of selectivity rely heavily on the computational modeling of transition states (TS). By locating the TS structures and calculating their energies, a complete energy profile for a reaction can be constructed.

For example, in the cycloaddition of a propanal-pyrrolidine enamine with a nitroalkene, the calculated activation barrier is found to be around 12-15 kcal/mol acs.orgub.edu. By comparing the activation energies for the different possible pathways (e.g., from the s-cis vs. s-trans conformer, or attack on different faces of the electrophile), researchers can predict which product will be formed fastest, providing a kinetic rationale for the observed stereoselectivity acs.orgrsc.orgresearchgate.net.

Table 4: Calculated Energy Profile for a Model Enamine Cycloaddition Reaction

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Enamine + Nitroalkene | 0.0 |

| Transition State | TS from s-trans conformer | +14.4 |

| TS from s-cis conformer | +14.3 | |

| Product | Cyclobutane Adduct | -5.9 |

Energy profile calculated at the M06-2X/6-311+G(d,p) level for the reaction of (E)-N-(1-propenyl)pyrrolidine with 1-nitropropene. acs.orgub.edu

This table is interactive. You can sort and filter the data.

These computational models have been instrumental in refining mechanistic hypotheses, such as the Houk-List model for proline-catalyzed aldol (B89426) reactions, by providing detailed, quantitative insights into the transition state structures and energies rsc.org.

Reactivity Indices and Orbital Interactions (e.g., HOMO-LUMO, NBO Analysis)

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules like 1-(2-methyl-1-butenyl)pyrrolidine. Through methods such as Density Functional Theory (DFT), it is possible to calculate various reactivity descriptors and analyze orbital interactions that govern the chemical behavior of enamines.

Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of an enamine is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region of the molecule most willing to donate electrons, signifying its nucleophilic character. The LUMO is the region most able to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netaimspress.com A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity.

For enamines, the nitrogen's lone pair of electrons significantly raises the energy of the HOMO, making it a powerful π-donor and rendering the α-carbon of the original aldehyde (the β-carbon of the enamine) highly nucleophilic. masterorganicchemistry.com The HOMO is typically localized over the N-C=C system, while the LUMO is a π* antibonding orbital. Quantum chemical calculations are used to determine the energies of these orbitals and predict the most likely sites for electrophilic attack. aimspress.com

Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices derived from the energies of the frontier orbitals. mdpi.com These descriptors help predict how a molecule will behave in a chemical reaction.

| Reactivity Index | Formula | Description |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the molecule. A higher chemical potential indicates greater nucleophilicity. mdpi.com |

| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Represents the resistance of a molecule to change its electron configuration. It is half the value of the HOMO-LUMO gap. A smaller value indicates a "softer," more reactive molecule. mdpi.com |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability of a species to accept electrons. It provides a measure of its electrophilic nature. mdpi.com |

| Global Nucleophilicity (N) | N = EHOMO(Nucleophile) - EHOMO(Reference) | Measures the nucleophilic character of a molecule relative to a standard, such as tetracyanoethylene (B109619) (TCE). mdpi.com |

These indices are invaluable for comparing the reactivity of different enamines and predicting their behavior in reactions like Michael additions or alkylations. For instance, the high nucleophilicity of pyrrolidine enamines is reflected in a high chemical potential (μ) and a high global nucleophilicity index (N).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. elsevierpure.comresearchgate.net

For pyrrolidine enamines, NBO analysis can quantify the delocalization of the nitrogen lone pair into the C=C double bond's π* antibonding orbital. This interaction, denoted as n(N) → π*(C=C), is fundamental to enamine reactivity. The strength of this delocalization is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction, leading to:

Increased electron density on the β-carbon.

Greater nucleophilicity of the enamine.

A more planar geometry around the nitrogen atom to maximize orbital overlap.

Studies on related pyrrolidine enamines have used NBO analysis to explain the stability of different isomers (E/Z) and conformers by evaluating these hyperconjugative interactions. elsevierpure.comresearchgate.net

Solvent Effects in Theoretical Enamine Studies

The solvent in which a reaction is performed can dramatically influence reaction rates and outcomes. Theoretical studies must account for these effects to provide realistic predictions. In computational chemistry, solvent effects are typically modeled using either implicit or explicit solvent models.

Implicit Solvent Models

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant (ε). The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. beilstein-journals.orgresearchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged or highly polar transition states. For instance, theoretical studies on enamine formation and hydrolysis show that polar solvents can stabilize zwitterionic intermediates that may be present in the reaction medium. beilstein-journals.orgub.edu

Explicit Solvent Models

Explicit models involve including a number of individual solvent molecules in the calculation along with the solute molecule. This method can capture specific short-range interactions like hydrogen bonding, which are crucial in protic solvents. researchgate.net For example, in the hydrolysis of an enamine, explicit water molecules can be modeled to participate directly in proton transfer steps. However, this approach is computationally very demanding due to the large number of atoms and the need to sample many different solvent configurations.

In the context of pyrrolidine enamines, theoretical studies have shown that including solvent effects can alter the calculated activation energies and the relative stabilities of different conformers or transition states. researchgate.netub.edu For example, a polar solvent might preferentially stabilize a more polar transition state, thereby accelerating the reaction compared to the gas phase or a nonpolar solvent. researchgate.net The choice of solvent model—implicit or explicit—depends on the specific chemical question being addressed, balancing the need for accuracy with computational feasibility.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 1-(2-Methyl-1-butenyl)pyrrolidine, offering unparalleled detail about its molecular structure and dynamics.

¹³C NMR complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbons in the pyrrolidine (B122466) ring, the double bond carbons of the butenyl group, and the methyl and ethyl group carbons all appear at characteristic frequencies, confirming the connectivity of the molecule. chemicalbook.com

Stereochemical assignment, particularly the configuration of the double bond (E/Z isomerism), can be determined through analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinylic CH | ~4.0-4.5 | ~135-145 |

| Pyrrolidine α-CH₂ | ~2.8-3.2 | ~50-55 |

| Pyrrolidine β-CH₂ | ~1.7-2.0 | ~23-27 |

| Butenyl CH₂ | ~1.9-2.2 | ~25-30 |

| Butenyl CH₃ (on double bond) | ~1.6-1.9 | ~15-20 |

| Butenyl CH₃ (ethyl group) | ~0.9-1.2 | ~10-15 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for probing the spatial relationships between atoms, which is crucial for understanding the conformation and stereochemistry of this compound. nih.govacs.org NOESY experiments reveal through-space interactions between protons that are close to each other, even if they are not directly bonded. acs.org

For enamines derived from cyclic secondary amines like pyrrolidine, the conformation around the C-N bond and the puckering of the pyrrolidine ring are of significant interest. rsc.org NOE data can help determine the preferred conformation (s-cis or s-trans) by identifying correlations between protons on the butenyl group and those on the pyrrolidine ring. nih.govrsc.org For example, a strong NOE between the vinylic proton and a proton on the pyrrolidine ring would suggest a specific spatial arrangement. nih.gov These conformational preferences can have a significant impact on the reactivity of the enamine. rsc.org

In situ NMR spectroscopy is a powerful technique for studying the mechanism of formation of this compound in real-time. uni-regensburg.deub.edu By monitoring the reaction directly in the NMR tube, researchers can observe the appearance of signals corresponding to the enamine product and the disappearance of signals from the starting materials (2-methylbutanal and pyrrolidine). ub.edu

This approach allows for the detection of transient intermediates, such as hemiaminals or iminium ions, which provides crucial insights into the reaction pathway. nih.govacs.org The ability to track the concentration of reactants, intermediates, and products over time enables the determination of reaction kinetics and the identification of the rate-determining step. nih.gov Furthermore, techniques like Chemical Exchange Saturation Transfer (CEST) can be employed to detect and characterize low-population, transient intermediates that are not visible in conventional NMR experiments. nih.gov However, ensuring proper mixing within the NMR tube is crucial for obtaining accurate kinetic data. researchgate.net

Mass Spectrometry (GC-MS) for Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and purity assessment of this compound. kosfaj.orgnih.gov In this technique, the compound is first vaporized and separated from other components in a mixture by gas chromatography. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound (C₉H₁₇N), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (139.24 g/mol ). nih.gov Common fragmentation patterns for amines can also be observed, aiding in structural confirmation. nih.gov

GC-MS is also instrumental in determining the purity of a sample by detecting and identifying any impurities present. enamine.netenamine.net The technique is highly sensitive and can quantify even trace amounts of contaminants. bre.comphenomenex.com The retention time from the gas chromatograph provides an additional layer of identification when compared to a known standard. nih.govndpublisher.in

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₉H₁₇N | Confirms the elemental composition. nih.gov |

| Molecular Weight | 139.24 g/mol | Provides the mass of the intact molecule. nih.gov |

| Molecular Ion Peak (M⁺) | m/z 139 | Corresponds to the unfragmented molecule. nih.gov |

| Major Fragment Ion | m/z 124 | Often corresponds to the loss of a methyl group. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm its enamine structure.

The most significant feature in the IR spectrum of an enamine is the C=C stretching vibration, which typically appears in the region of 1650-1600 cm⁻¹. nih.govscirp.org This band is a clear indicator of the double bond within the butenyl group. Additionally, the C-N stretching vibration of the pyrrolidine ring will be present, usually in the range of 1250-1020 cm⁻¹ for aliphatic amines. orgchemboulder.com The absence of a strong N-H stretching band around 3300-3500 cm⁻¹ confirms that the nitrogen is tertiary, as expected for this enamine. The presence of C-H stretching and bending vibrations from the alkyl groups will also be observed.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=C (Enamine) | Stretching | 1650 - 1600 nih.gov |

| C-N (Aliphatic Amine) | Stretching | 1250 - 1020 orgchemboulder.com |

| C-H (Alkyl) | Stretching | 2960 - 2850 |

| C-H (Alkyl) | Bending | 1470 - 1365 |

Advanced Spectroscopic Methods in Enamine Research (e.g., UV-Vis, Raman, CERS)

Beyond the core techniques, other advanced spectroscopic methods provide further insights into the electronic and vibrational properties of enamines like this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Enamines exhibit characteristic UV absorptions due to the π → π* transition of the conjugated system. researchgate.net The position of the absorption maximum (λ_max_) is sensitive to the substitution pattern and the solvent polarity. smacgigworld.com For enamines, the lone pair of electrons on the nitrogen atom interacts with the π-system of the double bond, leading to a shift in the absorption to longer wavelengths compared to a simple alkene. libretexts.orgrsc.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. ondavia.com The C=C stretching vibration of the enamine is also observable in the Raman spectrum and can be used to monitor reactions. nih.govhanyang.ac.kr Raman spectroscopy can be particularly useful for studying reactions in aqueous media, where water absorption can interfere with IR measurements. ondavia.com Time-resolved Raman techniques can be employed to study the kinetics of enamine formation and reaction. acs.orgnih.gov

Coherent Anti-Stokes Raman Spectroscopy (CARS): CARS is a nonlinear optical technique that offers significantly enhanced signal strength compared to spontaneous Raman spectroscopy. wikipedia.orgresearchgate.net This high sensitivity makes it a powerful tool for imaging and for studying dynamic chemical processes. arxiv.org CARS has been applied to investigate reaction mechanisms and for the label-free imaging of specific molecules in complex environments, which could be extended to the study of enamines in biological or catalytic systems. utp.edu.mynih.gov

Catalytic Applications and Synthetic Utility of Pyrrolidine Enamines

Organocatalysis via Enamine and Iminium Ion Activation

One of the most significant breakthroughs in modern organic synthesis has been the development of asymmetric organocatalysis, where small organic molecules drive chemical reactions catalytically and stereoselectively. Chiral secondary amines, particularly those based on the pyrrolidine (B122466) scaffold, are paramount in this field. They operate through two primary activation modes: enamine activation, which raises the highest occupied molecular orbital (HOMO) of a carbonyl compound, and iminium ion activation, which lowers the lowest unoccupied molecular orbital (LUMO) of an α,β-unsaturated carbonyl compound. illinois.edu This dual reactivity allows a single catalyst to mediate multiple, sequential bond-forming events. illinois.edu

The journey of organocatalysis has been marked by the extensive development of catalysts derived from chiral pyrrolidines, such as the naturally occurring amino acid L-proline and its derivatives. mdpi.commdpi.com The rigid five-membered ring of the pyrrolidine scaffold restricts conformational flexibility, which is essential for creating a well-defined chiral environment to control the stereochemical outcome of a reaction. youtube.com

Scientists have extensively modified the structures of these pyrrolidine-derived catalysts to enhance their efficiency and selectivity. mdpi.com These modifications often involve installing bulky groups or hydrogen-bond-donating moieties at the C-2 position of the pyrrolidine ring, as seen in diarylprolinol silyl (B83357) ether catalysts. nobelprize.org These sophisticated catalysts generate chiral enamine or iminium ion intermediates in situ from simple aldehydes or ketones. While 1-(2-Methyl-1-butenyl)pyrrolidine is a pre-formed, achiral enamine, its reactivity in classic stoichiometric reactions, such as the Stork enamine alkylation, laid the conceptual groundwork for the development of these catalytic asymmetric variants. masterorganicchemistry.com The fundamental transformation—using an enamine as an enolate equivalent—remains the same, but modern catalysts achieve it with high levels of stereocontrol. youtube.com

Chiral pyrrolidine catalysts are highly effective in promoting a variety of enantioselective transformations. By forming a transient chiral enamine with a ketone or aldehyde, the catalyst dictates the facial selectivity of the subsequent attack by an electrophile.

Enantioselective Michael additions are a prime example. Here, a chiral enamine formed from a donor (e.g., a ketone) adds to an acceptor (e.g., a nitroolefin). Porous organic polymers incorporating chiral pyrrolidine units have been shown to catalyze the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins in water, achieving high yields and excellent enantioselectivities. rsc.org

Table 1: Asymmetric Michael Addition of Cyclohexanone to Nitroolefins using a Pyrrolidine-Based Chiral Porous Polymer (Py-CPP) Catalyst rsc.org

| Entry | Nitroolefin | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | β-Nitrostyrene | 98 | 97 |

| 2 | 4-Methyl-β-nitrostyrene | 97 | 98 |

| 3 | 4-Methoxy-β-nitrostyrene | 98 | 99 |

Enantioselective alkylations have also been achieved. In a novel approach, the direct photoexcitation of a chiral enamine intermediate allows it to act as a photosensitizer, triggering the formation of radical species from organic halides that then alkylate the substrate with high enantioselectivity, all without an external photoredox catalyst. acs.org This highlights the dual reactivity of the enamine moiety in both its ground and excited states. acs.org

The asymmetric aldol (B89426) reaction , catalyzed by L-proline, was one of the seminal discoveries in the field. nobelprize.org The catalyst forms an enamine with one carbonyl compound (the donor) and activates the other (the acceptor) through hydrogen bonding, facilitating a highly controlled carbon-carbon bond formation. youtube.com

The ability of pyrrolidine catalysts to cycle between enamine and iminium ion activation has enabled the design of powerful domino and cascade reactions. bohrium.com These processes allow for the construction of complex molecular architectures from simple precursors in a single pot, enhancing synthetic efficiency. illinois.edubohrium.com In a typical iminium-enamine cascade, a secondary amine catalyst first reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This species undergoes a conjugate addition, and the resulting intermediate then isomerizes to a chiral enamine, which can react with another electrophile. researchgate.net This sequential activation strategy has been used to synthesize complex natural products and spirocyclic compounds. bohrium.comresearchgate.net An elegant example is the organocatalytic quadruple cascade reaction to construct polycyclic spiro-fused carbocyclicoxindoles, which proceeds through a sequential iminium–enamine–iminium–enamine activation. researchgate.net

Applications in the Synthesis of Complex Molecules and Scaffolds

The pyrrolidine ring is a privileged N-heterocyclic motif found in numerous natural products and pharmaceutical agents. nih.govmdpi.com The reactivity of enamines like this compound provides a direct route to functionalized precursors needed for the synthesis of these complex molecules.

Enamines are well-established as key intermediates for the α-alkylation and α-acylation of aldehydes and ketones. masterorganicchemistry.com The formation of an enamine, such as this compound from 2-methylbutanal, effectively masks the electrophilicity of the carbonyl carbon and imparts nucleophilicity to the α-carbon. masterorganicchemistry.com This allows for reactions with soft electrophiles like alkyl halides. masterorganicchemistry.com Following the C-C bond formation, the resulting iminium salt is readily hydrolyzed back to the carbonyl compound, now bearing a new substituent at the alpha position. masterorganicchemistry.com

This sequence represents a crucial step in many multi-step syntheses. youtube.comyoutube.com For instance, a synthetic plan might involve protecting a more reactive functional group elsewhere in a molecule, performing an enamine alkylation to install a key fragment, and then deprotecting and elaborating the newly formed structure. youtube.com The reliability and predictability of enamine reactivity make compounds like this compound valuable tools in the strategic planning of complex syntheses.

The products derived from the reactions of this compound can serve as versatile precursors for more advanced molecular architectures containing the pyrrolidine motif. nih.govnih.gov After an enamine-mediated alkylation and subsequent hydrolysis, the resulting α-substituted aldehyde or ketone is a key building block. This intermediate can undergo a variety of further transformations. For example, intramolecular reductive amination of a suitably functionalized aldehyde can lead to the formation of a new, substituted pyrrolidine ring. acs.org This strategy provides a stereoselective route to various pyrrolidine derivatives. nih.gov In this context, the initial enamine reaction is an entry point into a synthetic pathway that ultimately yields complex, often biologically active, N-heterocycles. nih.govnih.gov

Strategies for Controlling Reactivity and Selectivity in Enamine Catalysis

The control of reactivity and selectivity is the holy grail of synthetic chemistry. In enamine catalysis, this is typically achieved through several key strategies, which theoretically could be applied to reactions involving this compound. These strategies primarily revolve around the modulation of the enamine's electronic and steric properties, as well as the reaction conditions.

The reactivity of an enamine is intrinsically linked to the electron density at the β-carbon of the original carbonyl compound, which becomes the nucleophilic center. The nitrogen atom of the pyrrolidine ring donates its lone pair of electrons into the double bond, increasing the Highest Occupied Molecular Orbital (HOMO) energy and thus enhancing its nucleophilicity compared to the corresponding enol or enolate.

Selectivity in enamine-mediated reactions can be categorized into several types:

Chemoselectivity: The ability of the enamine to react with one functional group in preference to another.

Regioselectivity: In the case of unsymmetrical ketones, the formation of the more or less substituted enamine, leading to reaction at different α-positions.

Diastereoselectivity: The preferential formation of one diastereomer over another when a new stereocenter is formed.

Enantioselectivity: The formation of one enantiomer in excess of the other, typically achieved by using a chiral catalyst.

Given that this compound is an achiral molecule, its direct use as a catalyst would not be expected to induce enantioselectivity. However, it could participate in diastereoselective reactions where the substrate itself contains a chiral center, or in conjunction with a chiral co-catalyst.

Control over these selectivity aspects is often achieved by:

Modification of the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can sterically direct the approach of the electrophile, influencing diastereoselectivity. Chiral substituents are the basis for asymmetric catalysis.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition states, thereby affecting both reactivity and selectivity.

Additives: The use of Brønsted or Lewis acids can activate the electrophile, while co-catalysts can participate in the reaction mechanism to control stereochemical outcomes.

Temperature and Reaction Time: These parameters can be optimized to favor the kinetic or thermodynamic product, thus influencing the selectivity of the reaction.

While these general strategies are well-documented for a wide range of pyrrolidine enamines, their specific application to control reactions involving this compound has not been the subject of detailed investigation. The steric hindrance provided by the methyl group on the butenyl chain could potentially influence the regioselectivity of its formation from 2-methylbutanal and its subsequent reactions, but empirical data is lacking.

Due to the absence of specific research data on the catalytic applications of this compound, the following data tables remain hypothetical. They are intended to illustrate the kind of data that would be necessary to evaluate its catalytic potential, should such research be undertaken in the future.

Hypothetical Data Table: Aldol Reaction Catalyzed by this compound

| Entry | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | Acetone | DMSO | 25 | 24 | - | - |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | CH3CN | 0 | 48 | - | - |

| 3 | Propanal | Acetophenone | THF | -20 | 12 | - | - |

Hypothetical Data Table: Michael Addition Catalyzed by this compound

| Entry | Michael Donor (from Carbonyl) | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | 2-Methylbutanal | Nitrostyrene | Toluene | 25 | 24 | - | - |

| 2 | Cyclohexanone | Methyl vinyl ketone | Dichloromethane | 0 | 36 | - | - |

| 3 | Pentan-3-one | Acrylonitrile | Methanol | 25 | 48 | - | - |

Q & A

Basic: What are the established synthetic routes for 1-(2-Methyl-1-butenyl)pyrrolidine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of pyrrolidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, a protocol adapted from involves:

- Step 1: Reacting a pyrrolidine precursor (e.g., 2-fluorobenzaldehyde analog) with dialkylamine in a polar aprotic solvent (e.g., DMF) under reflux (150°C, 20 hours).

- Step 2: Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Step 3: Work-up includes aqueous extraction (ethyl acetate, 3×60 mL), washing with ammonium chloride, drying (MgSO₄), and solvent removal under reduced pressure. Yields >90% are achievable with optimized stoichiometry (1:1.04 amine:aldehyde ratio) .

- Optimization: Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) can reduce reaction time, as seen in similar pyrrolidine derivatives .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H NMR: Peaks at δ 1.96–3.30 ppm (pyrrolidine ring protons) and δ 5.0–6.0 ppm (alkene protons from the 2-methyl-1-butenyl group). Compare with reference spectra in DMSO-d₆ or CDCl₃ .

- Mass Spectrometry (MS): Molecular ion [M+H]+ at m/z 140 (C₉H₁₇N) confirmed via EPA/NIH mass spectral data (NIST Standard Reference) .

- LC-HRMS: For high-resolution validation (e.g., [M+H]+ = 404.1974, Δ <1 ppm error) .

- TLC: Rf values using silica gel plates (e.g., 0.5 in ethyl acetate/hexane 1:1) to monitor purity .

Advanced: How can researchers address discrepancies in analytical data (e.g., NMR vs. LC-MS) for this compound?

Methodological Answer:

- Contradiction Analysis: If NMR suggests purity but LC-MS shows impurities:

- Re-examine extraction protocols (e.g., incomplete removal of byproducts during ethyl acetate washes) .

- Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate and identify minor peaks via HRMS/MS .

- Confirm stereochemistry via X-ray crystallography (if crystalline) or computational modeling (DFT-based NMR prediction) .

Advanced: What strategies improve yield in the alkylation of pyrrolidine with 2-methyl-1-butenyl groups?

Methodological Answer:

- Catalytic Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent Effects: Replace DMF with acetonitrile or THF to reduce side reactions (e.g., over-alkylation) .

- Temperature Control: Lower reaction temperatures (80–100°C) with prolonged stirring (48 hours) to minimize decomposition .

Advanced: How are byproducts (e.g., dimeric species) identified and mitigated during synthesis?

Methodological Answer:

- Byproduct Identification:

- HRMS: Detect dimeric ions (e.g., [2M+H]+ at m/z 279) .

- NMR: Look for split peaks or unexpected coupling patterns (e.g., δ 4.5–5.5 ppm for conjugated dienes) .

- Mitigation:

- Use excess pyrrolidine (1.5 equiv) to favor mono-alkylation.

- Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted electrophiles .

Advanced: What computational tools are used to predict the reactivity or bioactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., alkene reactivity) .

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., orexin receptors, as in dual antagonists like those in ).

- MD Simulations: Assess stability in aqueous environments (e.g., GROMACS with TIP3P water model) to guide solubility experiments .

Advanced: How does steric hindrance from the 2-methyl-1-butenyl group influence pyrrolidine ring conformation?

Methodological Answer:

- Conformational Analysis:

- X-ray Crystallography: Resolve bond angles and torsional strain (e.g., C-N-C-C dihedral angles).

- VT-NMR: Variable-temperature NMR (e.g., −50°C to 50°C) to observe ring puckering dynamics .

- Computational Modeling: Compare energy barriers for ring inversion using Gaussian software .

Advanced: What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

- Hazard Mitigation:

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory irritancy (analogous to pyrrolidine derivatives in ).

- Avoid prolonged storage; degradation products (e.g., peroxides) may form .

- Waste Disposal: Neutralize with dilute HCl before incineration, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.